benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate
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Overview
Description
The compound benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate is a complex organic molecule characterized by its unique structure featuring a benzyl group attached to a carbamate moiety linked through an ethyl chain to a tetrahydro-epiminocyclohepta[d]pyrimidin ring. This intricate arrangement of atoms within the compound lends it potential for diverse scientific research applications, spanning fields like chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate typically involves multi-step organic reactions. These can start from readily available precursors and use various reagents to construct the complex scaffold. One route might involve:
Formation of the pyrimidin ring: Starting with a cycloheptane derivative and utilizing a series of cyclization and functional group transformation reactions.
Introduction of the epimine group: Performing amination reactions under controlled conditions to yield the cyclic amine.
Carbamate formation: Reacting the intermediate with benzyl chloroformate under basic conditions to introduce the benzyl carbamate group.
Final assembly: Coupling the synthesized intermediate with 2-oxo-ethyl derivatives using conditions favorable for carbamate bond formation, such as mild heating and the presence of coupling agents.
Industrial Production Methods
Industrial-scale production often modifies laboratory synthesis routes to optimize yield, cost-efficiency, and safety. Catalysts might be employed to speed up reactions, and continuous flow reactors could ensure consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the benzyl or ethyl groups, producing respective oxidized derivatives.
Reduction: Reduction reactions may target the oxo group or the double bonds within the pyrimidin ring.
Substitution: Various nucleophiles or electrophiles can substitute hydrogen atoms on the benzyl or ethyl groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃.
Reducing agents: LiAlH₄, NaBH₄.
Substitution conditions: SN1 or SN2 conditions depending on the nature of the substituent group and the intermediate stability.
Major Products
Reactions can yield oxidized or reduced variants of the original compound, or substituted derivatives, each potentially altering the compound's properties and applications.
Scientific Research Applications
Chemistry
Catalysis: The unique structure could serve as a ligand in catalytic cycles.
Synthetic Intermediates: Useful for constructing other complex molecules.
Biology
Drug Design: Investigated for potential pharmaceutical applications due to its bioactive ring structure.
Biomolecule Interaction: Studied for its interaction with enzymes and proteins.
Medicine
Therapeutic Agents: Potential use in developing drugs for various conditions.
Diagnostics: Leveraged in creating diagnostic agents.
Industry
Material Science: Utilized in developing new materials with unique properties.
Polymer Science: Incorporated into polymers for specialized applications.
Mechanism of Action
The compound exerts its effects through multiple pathways, often interacting with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into binding sites, modifying the activity of the target molecule, leading to biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(5R,8S)-6,7,8,9-tetrahydro-5,8-epiminocyclohepta[d]pyrimidin derivatives: Share similar core structures but with variations in substituents.
Benzyl carbamates: Various benzyl carbamate derivatives differing in their linked groups or ring structures.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18(10-21-19(25)26-11-13-4-2-1-3-5-13)23-14-6-7-17(23)15-9-20-12-22-16(15)8-14/h1-5,9,12,14,17H,6-8,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUXYHQTWWDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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